molecular formula C19H18F3NO3 B6507279 ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate CAS No. 1794741-91-5

({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate

Cat. No.: B6507279
CAS No.: 1794741-91-5
M. Wt: 365.3 g/mol
InChI Key: GKNZCKBYEPTWBC-UHFFFAOYSA-N
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Description

({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate is a complex organic compound characterized by the presence of a trifluoromethyl group, a carbamoyl group, and an ethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-ethylbenzoate typically involves multiple steps, starting with the preparation of the trifluoromethylated phenyl derivative. This can be achieved through radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The intermediate is then subjected to carbamoylation using carbamoyl chloride derivatives under basic conditions to form the carbamoyl group . Finally, the ethylbenzoate moiety is introduced through esterification reactions involving 4-ethylbenzoic acid and appropriate alcohol derivatives .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations . Catalysts and solvents are selected to optimize the reaction rates and minimize by-products.

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-ethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3/c1-2-13-7-9-14(10-8-13)18(25)26-12-17(24)23-11-15-5-3-4-6-16(15)19(20,21)22/h3-10H,2,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNZCKBYEPTWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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